1H-Pyrrole, 3-ethenyl-

Übersicht

Beschreibung

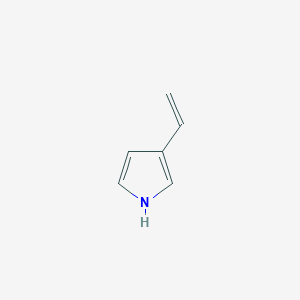

1H-Pyrrole, 3-ethenyl- is an organic compound with the molecular formula C6H7N It is a derivative of pyrrole, where the hydrogen atom at the third position is replaced by an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or ethanol.

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 3-ethenyl- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced catalytic systems, such as those involving manganese or copper catalysts, is common .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrole, 3-ethenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.

Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.

Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.

Common Reagents and Conditions:

Oxidation: Copper(II) and air or stoichiometric oxidants.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of ionic liquids like [Bmim][PF6] or [Bmim][BF4].

Major Products:

Oxidation: Pyrrole-2-carboxylates and -carboxamides.

Reduction: Reduced pyrrole derivatives.

Substitution: N-alkylpyrroles and N-acylpyrroles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1H-Pyrrole, 3-ethenyl- serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the development of various heterocyclic compounds and can participate in multiple reactions such as electrophilic substitutions and cycloadditions. Its unique structure allows for the formation of derivatives that exhibit distinct chemical properties.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that 1H-Pyrrole, 3-ethenyl- exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can interact with specific biological targets, leading to modulation of cellular functions. For instance, it has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of 1H-Pyrrole, 3-ethenyl- were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings revealed that certain derivatives had IC50 values in the micromolar range, indicating significant activity against tumor cells .

Pharmaceutical Applications

Drug Development

The compound is explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being studied for their potential to act as inhibitors of key enzymes involved in disease pathways.

Table: Pharmaceutical Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Neurological Disorders | Synthesis of drugs targeting neurotransmitter systems | Pyrrole-based inhibitors |

| Antimicrobial Agents | Development of new antibiotics | Pyrrole derivatives with antibacterial properties |

Material Science

Polymer Production

In material science, 1H-Pyrrole, 3-ethenyl- is utilized in the production of polymers and advanced materials. Its incorporation into polymer formulations enhances thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study focused on the incorporation of 1H-Pyrrole, 3-ethenyl- into polyvinyl chloride (PVC) composites. The results demonstrated improved thermal stability and tensile strength compared to standard PVC formulations .

Cosmetic Applications

Formulation Components

The compound has been investigated for its role in cosmetic formulations due to its film-forming properties and ability to enhance product stability. It is used as a rheology modifier and emulsifier in various cosmetic products.

Table: Cosmetic Formulation Properties

| Property | Effect |

|---|---|

| Film Formation | Enhances texture and feel |

| Stability Improvement | Increases shelf life |

| Rheological Modification | Improves application characteristics |

Environmental Impact

Biodegradability Studies

Research has also focused on the environmental impact of 1H-Pyrrole, 3-ethenyl-. Studies indicate that certain derivatives can be biodegradable under specific conditions, which is crucial for assessing their environmental safety.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 3-ethenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: The parent compound, lacking the ethenyl group.

N-Substituted Pyrroles: Compounds where the nitrogen atom is substituted with various functional groups.

Pyrrole-2-carboxylates: Oxidized derivatives of pyrrole.

Uniqueness: 1H-Pyrrole, 3-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. This makes it particularly valuable in synthetic chemistry and material science .

Biologische Aktivität

1H-Pyrrole, 3-ethenyl- (C6H7N) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

1H-Pyrrole, 3-ethenyl- is a derivative of pyrrole characterized by the presence of an ethenyl group at the third position. Its unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving pyrrole and acetylene or other catalytic processes.

Antimicrobial Properties

Research indicates that 1H-Pyrrole, 3-ethenyl- exhibits notable antimicrobial activity. Preliminary studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. For instance, compounds derived from 1H-Pyrrole have been tested against gram-positive and gram-negative bacteria, demonstrating effective inhibition.

Anticancer Activity

The anticancer potential of 1H-Pyrrole, 3-ethenyl- has been a focal point in recent studies. Notably, pyrrole derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One study highlighted that certain pyrrole derivatives effectively inhibited cancer cell growth by disrupting microtubule dynamics, leading to cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

The mechanism by which 1H-Pyrrole, 3-ethenyl- exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways. For instance, the compound's ability to bind to tubulin suggests a direct impact on cellular structures essential for mitosis .

Case Studies

Several case studies provide insight into the biological activities associated with 1H-Pyrrole derivatives:

- Study on Tubulin Polymerization : A study synthesized new pyrrole derivatives that showed potent inhibition of tubulin polymerization and cancer cell growth. These compounds were effective against multidrug-resistant cancer cell lines, highlighting their potential as therapeutic agents .

- Molecular Docking Studies : Research involving molecular docking techniques demonstrated that certain pyrrole derivatives could effectively bind to the active sites of key kinases involved in cancer progression. This binding was associated with significant reductions in cell proliferation rates in vitro .

Eigenschaften

IUPAC Name |

3-ethenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXFPCQGPZECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433658 | |

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-34-2 | |

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.